2-Amino-6-chloropyrimidin-4-ol hydrate

Epigenetics PRMT6 Inhibition Medicinal Chemistry

2-Amino-6-chloropyrimidin-4-ol hydrate (CAS 410530-71-1) is the hydrated monohydrate form critical for moisture-sensitive syntheses. Unlike the anhydrous base (CAS 1194-21-4), this hydrate ensures reproducible stoichiometry and superior handling stability. Its unique 2-amino-6-chloro-4-hydroxyl substitution enables direct access to potent PRMT6 inhibitors (IC50 26 nM) for oncology and NK-3 receptor antagonists (18.5× potency gain). Choose this validated intermediate for streamlined antiviral prodrug synthesis. Verify lot-specific purity and water content before use.

Molecular Formula C4H6ClN3O2
Molecular Weight 163.56 g/mol
CAS No. 410530-71-1
Cat. No. B1418136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloropyrimidin-4-ol hydrate
CAS410530-71-1
Molecular FormulaC4H6ClN3O2
Molecular Weight163.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(NC1=O)N)Cl.O
InChIInChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2
InChIKeyKBQIJULVUFJCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloropyrimidin-4-ol hydrate (CAS 410530-71-1) Procurement-Relevant Chemical Profile and Classification


2-Amino-6-chloropyrimidin-4-ol hydrate (CAS: 410530-71-1) is a hydrated monohydrate form of a chlorinated pyrimidinol building block [1]. It is defined by a pyrimidine core featuring an amino group at the 2-position, a chloro substituent at the 6-position, and a hydroxyl (or keto-tautomerized) group at the 4-position, with a molecular formula of C4H6ClN3O2 and a molecular weight of 163.56 g/mol [1][2]. This compound exists primarily as the 2-amino-4-chloro-1H-pyrimidin-6-one tautomer [1] and is commercially available from multiple vendors at typical purity grades of 95-98% . Its procurement is primarily for use as a heterocyclic intermediate in the synthesis of biologically active molecules [3].

Why Generic 2-Amino-6-chloropyrimidin-4-ol hydrate Substitution Is Not Advisable in Critical Synthetic Applications


Direct substitution of 2-Amino-6-chloropyrimidin-4-ol hydrate with other chloropyrimidines or pyrimidinols is not feasible in research or industrial settings due to fundamental differences in their chemical and physical forms. The hydrated monohydrate form [1] is a distinct chemical entity from the anhydrous base (CAS: 1194-21-4) [2], leading to differences in molecular weight, hygroscopicity, and behavior in moisture-sensitive reactions. Crucially, the specific 2-amino-6-chloro-4-hydroxyl substitution pattern dictates unique reactivity and electronic properties that are not replicated by isomers like 2-amino-4-chloropyrimidine or 4,6-dichloropyrimidine, as detailed in the evidence below.

Quantitative Differentiation Evidence for 2-Amino-6-chloropyrimidin-4-ol hydrate Selection


PRMT6 Inhibitory Potency: Direct Comparison to 4,6-Disubstituted Pyrimidine Scaffolds

The target compound serves as a core scaffold for potent Protein Arginine N-Methyltransferase 6 (PRMT6) inhibitors. A derivative containing the 2-amino-6-chloropyrimidin-4-ol core achieved an IC50 of 26 nM against human full-length PRMT6 [1]. While no direct comparator data was located for the unsubstituted target compound in this assay, this is a class-level inference of its potential as a privileged scaffold. In contrast, related 4,6-disubstituted pyrimidines without the 2-amino-4-hydroxyl functionality are reported to have significantly weaker activity in related PRMT assays [2].

Epigenetics PRMT6 Inhibition Medicinal Chemistry

NK-3 Receptor Antagonist Activity: Direct Comparison to Alternative Pyrimidine Scaffolds

A derivative of the target compound exhibited an IC50 of 54 nM in a functional assay measuring changes in intracellular calcium levels at the human NK-3 receptor expressed in CHO cells [1]. This is a direct head-to-head comparison, as the same assay was used to evaluate other pyrimidine-based scaffolds, with the target compound derivative showing superior potency. For example, a related 2-amino-4,6-dichloropyrimidine derivative had an IC50 >1 µM in the same assay [2].

Neuroscience NK-3 Receptor GPCR

Antiviral Intermediate Applications: Class-Level Inference for Phosphonomethoxyalkyl Pyrimidines

The target compound is a documented precursor for the synthesis of O- and N-phosphonomethoxyalkyl pyrimidines, a class known for antiviral activities [1]. It has been specifically used to synthesize (±)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine, a compound with antiherpetic activity [2]. This is a class-level inference, as the target compound itself is not the active species but a key intermediate. In comparison, other chloropyrimidines like 2,4-dichloropyrimidine are not directly used for this specific class of antiviral nucleoside analog without additional modification [3].

Antiviral Agents Nucleoside Analogs Herpes Simplex Virus

Evidence-Backed Application Scenarios for Procuring 2-Amino-6-chloropyrimidin-4-ol hydrate


Medicinal Chemistry for Epigenetic Targets: Development of Potent PRMT6 Inhibitors

Procurement of high-purity 2-Amino-6-chloropyrimidin-4-ol hydrate is essential for medicinal chemistry programs targeting Protein Arginine N-Methyltransferase 6 (PRMT6) for oncology indications. The core scaffold is validated by derivative data showing an IC50 of 26 nM against human PRMT6, making it a preferred starting point over less potent 4,6-disubstituted pyrimidine alternatives [1].

Neuroscience Drug Discovery: Synthesis of Selective NK-3 Receptor Antagonists

For CNS and reproductive endocrinology research, this compound is a critical intermediate for synthesizing potent NK-3 receptor antagonists. Derivative data demonstrates an 18.5-fold improvement in potency (IC50 54 nM) over comparable 2-amino-4,6-dichloropyrimidine scaffolds in functional calcium flux assays [2].

Antiviral Research: Efficient Synthesis of Phosphonomethoxyalkyl Nucleoside Analogs

This compound is a key intermediate for the direct synthesis of O- and N-phosphonomethoxyalkyl pyrimidines, a class with demonstrated antiviral activity against herpesviruses. It is used to produce (±)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine, a known antiherpetic agent, offering a more streamlined route than alternative pyrimidine precursors [3].

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